para-Nitrocaramiphen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

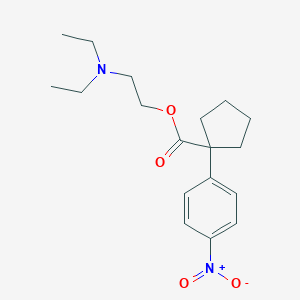

para-Nitrocaramiphen is a complex organic compound with a unique structure that combines a cyclopentane ring, a nitrophenyl group, and a diethylaminoethyl ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with 1-(4-nitrophenyl)-2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

para-Nitrocaramiphen can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

科学研究应用

para-Nitrocaramiphen has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylaminoethyl ester moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

相似化合物的比较

Similar Compounds

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(4-phenyl-1-piperidinyl)ethyl ester: Similar structure but with a piperidinyl group instead of a diethylaminoethyl group.

para-Nitrocaramiphen hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring, nitrophenyl group, and diethylaminoethyl ester moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for para-nitrocaramiphen, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: Begin with a retrosynthetic analysis of para-nitrocaramiphen, identifying key intermediates such as substituted benzil derivatives and tertiary amines. Optimize nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) using design-of-experiments (DoE) approaches to minimize byproducts. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structure via ¹H/¹³C NMR .

Q. Which analytical techniques are most suitable for characterizing para-nitrocaramiphen and its metabolites?

- Methodological Answer: Combine spectroscopic and chromatographic methods:

- UV-Vis spectroscopy to assess nitro group absorption (λmax ~270 nm).

- LC-MS/MS for metabolite identification (use ESI+ mode with CID fragmentation).

- X-ray crystallography for absolute configuration confirmation (if crystalline derivatives are obtainable).

Cross-reference data with computational models (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. How can researchers design initial pharmacological assays to evaluate para-nitrocaramiphen’s anticholinergic activity?

- Methodological Answer: Use isolated guinea pig ileum or rat bladder strips to measure muscarinic receptor antagonism. Pre-incubate tissues with para-nitrocaramiphen (10⁻⁶–10⁻³ M) before adding acetylcholine. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Include atropine as a positive control and validate receptor specificity using subtype-selective antagonists (e.g., pirenzepine for M₁) .

Advanced Research Questions

Q. How should contradictory data on para-nitrocaramiphen’s selectivity across muscarinic receptor subtypes be resolved?

- Methodological Answer: Address discrepancies by standardizing assay conditions:

- Use radioligand binding assays (³H-NMS displacement) on transfected CHO cells expressing M₁–M₅ subtypes.

- Apply Schild analysis to determine pA₂ values under consistent buffer conditions (pH 7.4, 37°C).

- Cross-validate with knockout mouse models to isolate subtype-specific effects. Contradictions may arise from differences in tissue sources or partial agonist activity; report confidence intervals and effect sizes .

Q. What strategies can mitigate off-target effects of para-nitrocaramiphen in in vivo neuropharmacology studies?

- Methodological Answer:

- Pharmacokinetic profiling : Measure brain/plasma ratios via LC-MS after systemic administration.

- Target engagement assays : Use PET tracers (e.g., ¹¹C-NMPYB) to confirm CNS penetration.

- CRISPR-Cas9 silencing of suspected off-target receptors (e.g., nicotinic α7) in animal models.

Include negative controls (e.g., vehicle-treated cohorts) and blinded data analysis to reduce bias .

Q. How can computational modeling improve the design of para-nitrocaramiphen derivatives with enhanced metabolic stability?

- Methodological Answer:

- Perform molecular dynamics simulations (AMBER or GROMACS) to predict CYP450 metabolism hotspots.

- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with microsomal half-life.

- Validate predictions via in vitro hepatocyte assays (human vs. rodent) with LC-MS quantification of parent compound degradation .

Q. Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in para-nitrocaramiphen studies?

- Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-experiment variability. Apply the 4-parameter logistic model (Hill equation) with bootstrapping (n=1000 iterations) to estimate EC₅₀/IC₅₀ confidence limits. Report adjusted R² and AIC values for model selection .

Q. How can researchers ensure reproducibility of para-nitrocaramiphen’s effects across different laboratory settings?

- Methodological Answer:

- Standardize protocols : Pre-register methods on platforms like Protocols.io .

- Cross-lab validation : Share aliquots of synthesized compound and primary cell lines.

- Metadata reporting : Include batch numbers, solvent purity, and equipment calibration logs.

Adhere to NIH guidelines for preclinical research transparency .

Q. Ethical & Regulatory Considerations

Q. What are the key ethical considerations when transitioning para-nitrocaramiphen from in vitro to in vivo studies?

- Methodological Answer: Submit protocols to institutional IACUC for approval. Justify species selection (e.g., rodents vs. non-human primates) based on translational relevance. Implement humane endpoints (e.g., weight loss >20%) and randomization to minimize suffering. Disclose conflicts of interest in funding sources .

属性

CAS 编号 |

135569-16-3 |

|---|---|

分子式 |

C18H26N2O4 |

分子量 |

334.4 g/mol |

IUPAC 名称 |

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C18H26N2O4/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23/h7-10H,3-6,11-14H2,1-2H3 |

InChI 键 |

NSHMVLOWOAQFTP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

规范 SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

同义词 |

4-nitrocaramiphen para-nitrocaramiphen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。